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Introduction

In the landscape of modern pharmaceutical research and drug development, the strategic
design and synthesis of novel molecular entities are paramount. The careful selection of
versatile chemical building blocks is the cornerstone of this endeavor, enabling the construction
of complex molecules with tailored biological activities. 2-Bromo-4-fluoro-6-
methylbenzaldehyde stands out as a trifunctional aromatic compound of significant interest.
Its unique substitution pattern—featuring a reactive aldehyde, a synthetically versatile bromine
atom, a metabolism-modulating fluorine atom, and a sterically influencing methyl group—
positions it as a valuable intermediate for the synthesis of a wide array of pharmacologically
active compounds. This guide provides a comprehensive technical overview of its properties,
synthesis, applications, and handling for researchers, scientists, and drug development
professionals.

Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of a chemical intermediate is critical for
its effective utilization in synthesis. 2-Bromo-4-fluoro-6-methylbenzaldehyde is a substituted
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aromatic aldehyde with the molecular formula CsHeBrFO.

Property Value Source(s)
Molecular Weight 217.04 g/mol [1][2]
Alternate Molecular Weight 217.03 g/mol [3]
Molecular Formula CsHeBrFO [1112][3]
CAS Number 916792-19-3 [1][2]
Predicted Boiling Point 257.5£35.0 °C [1]
Predicted Density 1.575+0.06 g/cm3 [1]

Sealed in dry, Room
Storage Conditions Temperature or at -4°C to [2][3]

-20°C for long-term storage

The presence of bromine, fluorine, and methyl groups on the benzaldehyde core imparts a
unigue combination of steric and electronic properties, which can be strategically exploited in
multi-step synthetic pathways.

Synthesis and Reaction Mechanisms

The synthesis of substituted benzaldehydes often involves electrophilic aromatic substitution or
the oxidation of the corresponding benzyl derivatives. A plausible and efficient synthetic route to
2-Bromo-4-fluoro-6-methylbenzaldehyde can be conceptualized starting from the
commercially available 3-fluoro-5-methylaniline. The rationale behind this multi-step synthesis
is to introduce the required substituents in a controlled manner.

Proposed Synthetic Workflow
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Caption: Proposed synthetic pathway for 2-Bromo-4-fluoro-6-methylbenzaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Bromo-3-fluoro-5-methylbenzene via Sandmeyer Reaction

Diazotization: Dissolve 3-fluoro-5-methylaniline in an aqueous solution of hydrobromic acid
(HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2z) dropwise while
maintaining the temperature below 5 °C. Stir vigorously to form the diazonium salt.

Bromination: In a separate flask, prepare a solution of copper(l) bromide (CuBr) in HBr.

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N2 gas) will
be observed.
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 Allow the reaction mixture to warm to room temperature and then heat gently to ensure
complete decomposition of the diazonium salt.

o Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic
layer, dry over anhydrous sodium sulfate, and purify by distillation.

Causality: The Sandmeyer reaction is a reliable method for introducing a bromine atom onto an
aromatic ring by converting a primary aromatic amine to a diazonium salt, which is then
displaced by a bromide ion using a copper catalyst.

Step 2: Formylation of 1-Bromo-3-fluoro-5-methylbenzene via Gattermann-Koch Reaction

e Dissolve 1-Bromo-3-fluoro-5-methylbenzene in a suitable inert solvent (e.g., anhydrous
dichloromethane).

e Add a catalytic amount of copper(l) chloride (CuCl) and a Lewis acid catalyst such as
aluminum chloride (AICI5).

 Introduce a stream of carbon monoxide (CO) gas and dry hydrogen chloride (HCI) gas into
the reaction mixture under pressure.

 Stir the reaction at room temperature until completion, which can be monitored by thin-layer
chromatography (TLC).

o Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.

o Extract the product, 2-Bromo-4-fluoro-6-methylbenzaldehyde, with an organic solvent,
wash, dry, and purify using column chromatography.

Causality: The Gattermann-Koch reaction is a classic method for introducing an aldehyde
group (formylation) onto an aromatic ring. The combination of CO, HCI, and a Lewis acid
generates the formyl cation electrophile, which then attacks the electron-rich aromatic ring.

Applications in Drug Discovery

Halogenated and substituted benzaldehydes are pivotal intermediates in the synthesis of
pharmaceuticals. The structural motifs within 2-Bromo-4-fluoro-6-methylbenzaldehyde each
contribute to its utility in drug design.
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» Aldehyde Group: Acts as a versatile handle for forming carbon-carbon and carbon-nitrogen
bonds through reactions like aldol condensation, Wittig reactions, and reductive amination.

e Bromine Atom: Serves as a key site for cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira), allowing for the introduction of diverse molecular fragments and the

construction of complex scaffolds.[4]

e Fluorine Atom: The incorporation of fluorine is a common strategy in medicinal chemistry to
enhance metabolic stability, improve bioavailability, and increase binding affinity to target

proteins.[5]

o Methyl Group: Provides steric bulk that can influence the conformation of the final molecule,

potentially improving selectivity for a biological target.
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Caption: Role of 2-Bromo-4-fluoro-6-methylbenzaldehyde as a versatile building block.

This compound is a precursor for synthesizing various heterocyclic compounds and other
complex molecules that are often the core structures of active pharmaceutical ingredients
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(APIs). For instance, similar brominated benzaldehydes are used in the synthesis of Bruton's
tyrosine kinase (BTK) inhibitors, which are important for treating certain cancers and
autoimmune diseases.[4]

Analytical Characterization

Ensuring the purity and identity of starting materials is a fundamental aspect of chemical
synthesis. A combination of chromatographic and spectroscopic techniques is employed for the
comprehensive characterization of 2-Bromo-4-fluoro-6-methylbenzaldehyde.

Gas Chromatography (GC)

Low thermal mass gas chromatography (LTM-GC) is a highly efficient method for separating
and quantifying isomers of bromofluoro benzaldehydes.[6]

Protocol for GC Analysis:

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

 Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID)
and a suitable capillary column (e.g., DB-624).[6]

« Injector and Detector Temperatures: Set the injector and detector temperatures to ensure
efficient vaporization and detection without thermal decomposition.

o Oven Temperature Program: Employ a temperature program that provides optimal
separation of the target compound from any impurities or isomers. An example program
could be:

o Initial temperature: 50 °C, hold for 1 minute.
o Ramp: Increase to 250 °C at a rate of 20 °C/minute.
o Final hold: Hold at 250 °C for 5 minutes.

o Data Analysis: Identify the peak corresponding to 2-Bromo-4-fluoro-6-
methylbenzaldehyde by its retention time. Quantify the purity by calculating the peak area
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percentage.

Trustworthiness: This method should be validated according to ICH guidelines for specificity,
precision, linearity, and accuracy to ensure reliable results.[6]

Spectroscopic Methods

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy are
used to confirm the molecular structure by analyzing the chemical shifts, coupling constants,
and integration of the signals corresponding to the different nuclei in the molecule.

o Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation
pattern, further confirming the identity of the compound.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Bromo-4-fluoro-6-methylbenzaldehyde is not
readily available, data from structurally similar compounds (e.g., 2-bromo-6-
fluorobenzaldehyde, 2-bromo-4-methylbenzaldehyde) can be used to infer potential hazards
and necessary precautions.[7][8][9]

Potential Hazards (based on analogous compounds):
o Harmful if swallowed.[7]

o Causes skin irritation.[7]

o Causes serious eye irritation.[7]

e May cause respiratory irritation.[7]

Recommended Safety Protocols:
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Precaution Category Specific Actions Source(s)

Work in a well-ventilated area,
preferably in a chemical fume

Engineering Controls hood. Ensure eyewash [718]
stations and safety showers

are readily accessible.

Wear chemical safety goggles,

_ _ protective gloves (inspect
Personal Protective Equipment

before use), and a lab coat. [3][8]
(PPE)

For dusty conditions, use a

NIOSH-approved respirator.

Avoid contact with skin, eyes,
and clothing. Avoid inhalation
] of dust. Wash hands
Handling ) [7]
thoroughly after handling.
Keep away from food and

drink.

Store in a tightly closed
Storage container in a dry, cool, and [718]

well-ventilated place.

If Swallowed: Rinse mouth and

call a poison center or doctor.

If on Skin: Wash with plenty of

_ _ water. If in Eyes: Rinse
First Aid ) ] [7]

cautiously with water for

several minutes; remove

contact lenses if present and

easy to do.

Conclusion

2-Bromo-4-fluoro-6-methylbenzaldehyde is a highly functionalized and synthetically valuable
intermediate. Its unique combination of reactive sites makes it an attractive starting material for
the synthesis of complex molecular architectures, particularly in the field of drug discovery. A
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thorough understanding of its physicochemical properties, synthetic routes, and handling
requirements is essential for its safe and effective application in research and development.
The methodologies and insights presented in this guide are intended to provide a solid
foundation for scientists leveraging this versatile building block to advance the frontiers of
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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